molecular formula C19H23N3O4 B2780263 2,3-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide CAS No. 2034223-22-6

2,3-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide

Cat. No.: B2780263
CAS No.: 2034223-22-6
M. Wt: 357.41
InChI Key: ALIJGVGTHSPEOF-HDJSIYSDSA-N
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Description

2,3-Dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a benzamide core with methoxy groups at the 2 and 3 positions, a cyclohexyl ring, and a pyrazinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved by reacting 2,3-dimethoxybenzoic acid with an amine to form the benzamide.

    Cyclohexyl Ring Introduction: The cyclohexyl ring can be introduced through a nucleophilic substitution reaction.

    Pyrazinyl Group Attachment: The pyrazinyl group can be attached via an etherification reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the benzamide or pyrazinyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

2,3-Dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide could have several scientific research applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzamide: Lacks the cyclohexyl and pyrazinyl groups.

    N-(4-(Pyrazin-2-yloxy)cyclohexyl)benzamide: Lacks the methoxy groups.

    2,3-Dimethoxy-N-cyclohexylbenzamide: Lacks the pyrazinyl group.

Uniqueness

The uniqueness of 2,3-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2,3-dimethoxy-N-(4-pyrazin-2-yloxycyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-24-16-5-3-4-15(18(16)25-2)19(23)22-13-6-8-14(9-7-13)26-17-12-20-10-11-21-17/h3-5,10-14H,6-9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIJGVGTHSPEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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